molecular formula C18H18N2O4 B5503658 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester

2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester

Cat. No.: B5503658
M. Wt: 326.3 g/mol
InChI Key: WHEOLGGFCJQGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester is a complex organic compound that features both furan and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with an indole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while substitution reactions on the indole ring can yield a variety of substituted indole derivatives .

Scientific Research Applications

2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism. The furan ring can also participate in biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth and development.

    Furan-2-carboxylic acid: A simpler furan derivative used in organic synthesis and as a precursor for more complex molecules.

Uniqueness

2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester is unique due to the combination of both furan and indole moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological activities compared to compounds containing only one of these moieties.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-23-18(22)15(20-17(21)16-8-5-9-24-16)10-12-11-19-14-7-4-3-6-13(12)14/h3-9,11,15,19H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEOLGGFCJQGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.